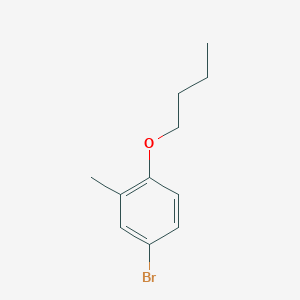

4-Bromo-1-butoxy-2-methylbenzene

Descripción

4-Bromo-1-butoxy-2-methylbenzene is an aromatic compound featuring a benzene ring substituted with a bromine atom at the para position (C4), a butoxy group (-OCH₂CH₂CH₂CH₃) at the ortho position (C1), and a methyl group (-CH₃) at the meta position (C2). This structure confers unique electronic and steric properties, making it valuable in organic synthesis, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura) and as an intermediate in pharmaceuticals or agrochemicals. The butoxy chain enhances lipophilicity, influencing solubility and reactivity compared to shorter alkoxy analogs .

Propiedades

IUPAC Name |

4-bromo-1-butoxy-2-methylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BrO/c1-3-4-7-13-11-6-5-10(12)8-9(11)2/h5-6,8H,3-4,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWLIUBVFDPEBHV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=C(C=C(C=C1)Br)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Aplicaciones Científicas De Investigación

4-Bromo-1-butoxy-2-methylbenzene is utilized in various scientific research fields:

Chemistry: It serves as an intermediate in the synthesis of more complex organic compounds.

Biology: The compound can be used in biological studies to understand the effects of bromo-substituted aromatic compounds on biological systems.

Medicine: It may be explored for its potential pharmacological properties and as a precursor in drug synthesis.

Industry: The compound finds applications in the production of dyes, pigments, and other industrial chemicals.

Mecanismo De Acción

The mechanism by which 4-Bromo-1-butoxy-2-methylbenzene exerts its effects depends on the specific application. For example, in biological systems, it may interact with cellular targets through binding to specific receptors or enzymes, leading to biological responses. The exact molecular targets and pathways involved would vary based on the context of its use.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural and Physical Properties

The table below compares key parameters of 4-Bromo-1-butoxy-2-methylbenzene with analogous compounds derived from evidence:

Key Observations:

- Lipophilicity : Longer alkoxy chains (e.g., butoxy vs. methoxy) increase molecular weight and hydrophobicity, impacting solubility in polar solvents.

- Reactivity : Methoxymethoxy groups () introduce labile acetal linkages, contrasting with stable ethers like butoxy .

- Steric Effects : Benzyloxy groups () create steric hindrance, reducing reaction rates in substitution pathways .

Halogen Reactivity:

The bromine atom in all listed compounds enables cross-coupling reactions. For example:

- 4-Bromo-2-ethoxy-1-methylbenzene (CAS 33839-11-1) is used in palladium-catalyzed couplings to construct biaryl systems .

- 4-Bromo-1-fluoro-2-methoxybenzene (CAS 2357-52-0) undergoes selective fluorination reactions, valuable in radiopharmaceuticals .

Alkoxy Group Influence:

Research Findings and Trends

- Structural Analysis : X-ray crystallography studies (e.g., ) confirm the planar geometry of brominated aromatics, with bond lengths (C-Br ≈ 1.89–1.92 Å) consistent with typical aryl bromides .

- Synthetic Utility : Ethoxy and methoxy analogs () are preferred in scalable syntheses due to lower molecular complexity compared to benzyloxy derivatives .

Actividad Biológica

4-Bromo-1-butoxy-2-methylbenzene, also known as a derivative of brominated aromatic compounds, has garnered attention for its potential biological activities. This article explores its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

4-Bromo-1-butoxy-2-methylbenzene is characterized by its bromine atom at the para position relative to the butoxy group and a methyl group on the aromatic ring. Its chemical formula is , and it exhibits properties typical of both aliphatic and aromatic compounds.

Antimicrobial Properties

Research indicates that 4-Bromo-1-butoxy-2-methylbenzene exhibits significant antimicrobial activity against various bacterial strains. The mechanism of action is believed to involve disruption of bacterial cell membranes, leading to increased permeability and cell death.

Table 1: Antimicrobial Activity Against Various Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Bacillus cereus | 16 µg/mL |

Data derived from laboratory studies assessing the efficacy of various concentrations of the compound against selected bacterial strains.

Anticancer Properties

The compound has also been investigated for its anticancer properties. In vitro studies have shown that 4-Bromo-1-butoxy-2-methylbenzene can inhibit the proliferation of cancer cells, particularly in breast and prostate cancer models. The proposed mechanism includes the induction of apoptosis through the activation of caspase pathways.

Case Study: Breast Cancer Cell Lines

In a study involving MCF-7 breast cancer cells, treatment with 4-Bromo-1-butoxy-2-methylbenzene resulted in a dose-dependent decrease in cell viability. The IC50 value was determined to be approximately 25 µM, indicating potent anticancer activity.

The biological activity of 4-Bromo-1-butoxy-2-methylbenzene can be attributed to its interactions with specific molecular targets:

- Cell Membrane Disruption: The hydrophobic nature allows it to integrate into lipid bilayers, disrupting membrane integrity.

- Apoptosis Induction: The compound activates intrinsic apoptotic pathways, leading to cell death in cancerous cells.

Research Findings

A variety of studies have explored the biological implications of this compound:

- Antimicrobial Studies: Laboratory results have consistently shown that 4-Bromo-1-butoxy-2-methylbenzene is effective against Gram-positive and Gram-negative bacteria, with varying degrees of susceptibility.

- Cancer Research: In vivo studies are necessary to validate the anticancer effects observed in vitro. Preliminary animal studies suggest potential therapeutic benefits but require further investigation for dosage optimization and safety profiles.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.